molecular formula C25H31N3 B11625471 2-(4-tert-butylphenyl)-N-cyclohexyl-N-methylquinazolin-4-amine

2-(4-tert-butylphenyl)-N-cyclohexyl-N-methylquinazolin-4-amine

Katalognummer: B11625471
Molekulargewicht: 373.5 g/mol
InChI-Schlüssel: LBBMUMXYQMLEMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-tert-butylphenyl)-N-cyclohexyl-N-methylquinazolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of tert-butylphenyl, cyclohexyl, and methyl groups adds to its structural complexity and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-N-cyclohexyl-N-methylquinazolin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-tert-butylaniline with a quinazoline derivative under specific conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-tert-butylphenyl)-N-cyclohexyl-N-methylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while substitution reactions can introduce halogen atoms or nitro groups to the phenyl ring.

Wissenschaftliche Forschungsanwendungen

2-(4-tert-butylphenyl)-N-cyclohexyl-N-methylquinazolin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-tert-butylphenyl)-N-cyclohexyl-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-tert-butylphenyl)ethanol: Shares the tert-butylphenyl group but differs in the rest of the structure.

    4-tert-Butylphenol: Contains the tert-butylphenyl group but lacks the quinazoline core.

    Butenafine: A synthetic benzylamine antifungal agent with a similar tert-butylphenyl group.

Uniqueness

2-(4-tert-butylphenyl)-N-cyclohexyl-N-methylquinazolin-4-amine is unique due to its specific combination of functional groups and the quinazoline core

Eigenschaften

Molekularformel

C25H31N3

Molekulargewicht

373.5 g/mol

IUPAC-Name

2-(4-tert-butylphenyl)-N-cyclohexyl-N-methylquinazolin-4-amine

InChI

InChI=1S/C25H31N3/c1-25(2,3)19-16-14-18(15-17-19)23-26-22-13-9-8-12-21(22)24(27-23)28(4)20-10-6-5-7-11-20/h8-9,12-17,20H,5-7,10-11H2,1-4H3

InChI-Schlüssel

LBBMUMXYQMLEMQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N(C)C4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.